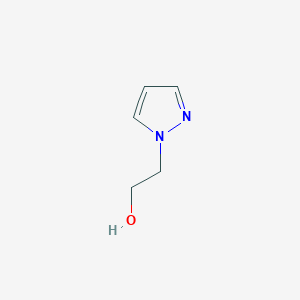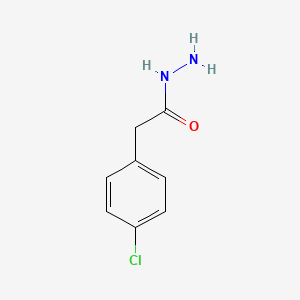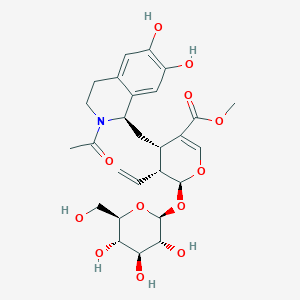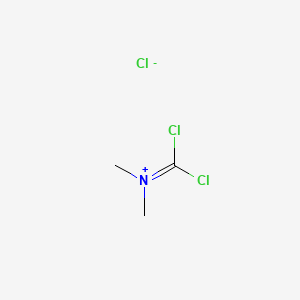
(Dichloromethylene)dimethylammonium chloride
概要
説明
(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride or Vilsmeier reagent, is a technical grade chemical . It has a molecular weight of 162.45 . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of selenourea and ®-2-(2-chloroethyl)pyrrolidine-1-carboxylic acid ethyl ester . It is also used for introducing amide chloride group into activated substrates .Molecular Structure Analysis
The linear formula of (Dichloromethylene)dimethylammonium chloride is [Cl2C=N(CH3)2]+Cl- . The IUPAC name is N-(dichloromethylene)-N-methylmethanaminium chloride . The InChI code is 1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1 .Chemical Reactions Analysis
(Dichloromethylene)dimethylammonium chloride, also known as the Vilsmeier reagent, reacts with o-acetaminophenols under Meth-Cohn conditions to yield 2-formylpyrido[2,1-b]benzoxazoles .Physical And Chemical Properties Analysis
(Dichloromethylene)dimethylammonium chloride appears as a white to pale yellow crystalline powder . It has a melting point of approximately 185°C (decomposition) . It is sensitive to moisture and may decompose in moist air or water .科学的研究の応用
Efficient Condensation Reagent
(Dichloromethylene)dimethylammonium chloride, also known as the Vilsmeier reagent, has been identified as an efficient condensation reagent. It is used in the formation of carboxylic esters from carboxylic acids and alcohols under mild conditions in a one-pot procedure. This process allows for the conversion of secondary alcohols into corresponding esters with moderate to high yields and inversion of configurations (Nagao, Michida, & Mukaiyama, 2008).
Synthesis of 2-Azetidinones
The Vilsmeier reagent is also utilized in the versatile synthesis of 2-azetidinones. It acts as an acid activator reagent for the direct [2+2] ketene–imine cycloaddition of substituted acetic acid and imines, facilitating one-pot synthesis under mild conditions. This method allows for the synthesis of monocyclic, spirocyclic, and 3-electron-withdrawing group β-lactams (Jarrahpour & Zarei, 2009).
One-Pot Synthesis of Acylhydrazines
This reagent is also an efficient and convenient tool for the one-pot synthesis of acylhydrazines and symmetrical and asymmetrical diacylhydrazines from carboxylic acids. The process is practical and clean, offering good to excellent yield of products under mild conditions (Zarei & Nakhli, 2017).
Synthesis of β-Lactams from β-Amino Acids
Additionally, it is used in the amide bond formation in β-lactams via cyclodehydration of β-amino acids leading to β-lactam formation. This method is noted for its high yield and the simplicity of the process (Kanwar & Sharma, 2005).
Safety And Hazards
This compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .
将来の方向性
特性
IUPAC Name |
dichloromethylidene(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFKRFWZQQDMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(Cl)Cl)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloromethylene)dimethylammonium chloride | |
CAS RN |
33842-02-3 | |
| Record name | Phosgeniminium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33842-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 33842-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (dichloromethylene)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




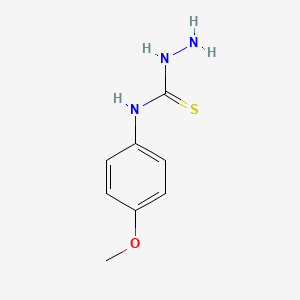
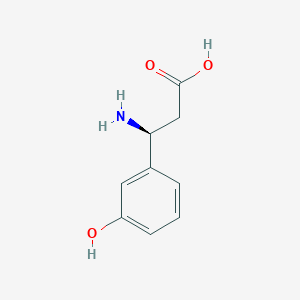
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
